Avatrombopag Meleate is classified under the category of thrombopoietin receptor agonists. It has been developed and approved by various health authorities, including the United States Food and Drug Administration and the European Medicines Agency. The compound is synthesized from several chemical precursors through a series of chemical reactions, which are detailed in the synthesis analysis section.
The synthesis of Avatrombopag involves several key steps, starting from simpler chemical compounds. The process typically includes:
The detailed synthetic route includes adding bromine to a solution of 2-acetyl-4-chlorothiophene in diethyl ether, followed by various extraction and purification steps to obtain the desired compound .
Avatrombopag Meleate has a complex molecular structure characterized by multiple heterocyclic rings. The structure can be described as follows:
The structural complexity contributes to its pharmacological activity as a thrombopoietin receptor agonist.
The synthesis of Avatrombopag involves several key chemical reactions:
Avatrombopag Meleate acts primarily as an agonist for the thrombopoietin receptor. The mechanism of action involves:
Data from clinical studies indicate that Avatrombopag effectively raises platelet counts in patients with chronic liver disease .
Avatrombopag Meleate exhibits specific physical and chemical properties that are essential for its formulation and therapeutic efficacy:
These properties influence how the drug is formulated into tablets or capsules for patient administration .
Avatrombopag Meleate is primarily used in clinical settings for managing thrombocytopenia associated with chronic liver disease. Its applications extend to:
The ongoing research into its pharmacological profile continues to explore additional therapeutic uses beyond its current indications .
The development of thrombopoietin receptor agonists (TPO-RAs) emerged from the critical need to address thrombocytopenia—a condition characterized by abnormally low platelet counts that increases bleeding risk. Early efforts focused on recombinant thrombopoietin (TPO) proteins, but their clinical utility was limited by immunogenicity and short half-lives. This prompted the search for small molecule alternatives that could activate the TPO receptor (c-Mpl) more reliably. High-throughput screening (HTS) technologies enabled the identification of non-peptide TPO mimetics capable of binding c-Mpl and stimulating megakaryopoiesis. Avatrombopag was discovered through HTS of molecules that promoted proliferation in TPO receptor-transfected murine cell lines, leveraging its species-specific activity (active in humans and chimpanzees due to a histidine residue at position 499 in the transmembrane domain) [3] [4]. This work represented a shift from first-generation peptide agonists (e.g., romiplostim) to orally bioavailable small molecules, overcoming key limitations of injectable biologics [1] [4].
Orally bioavailable TPO-RAs like avatrombopag address significant pharmacological challenges posed by earlier therapies. First-generation agents required subcutaneous administration (e.g., romiplostim), while early oral agents like eltrombopag exhibited chelation-related food interactions and hepatotoxicity risks. Avatrombopag was engineered to circumvent these issues through:
Table 1: Key Pharmacological Properties of Select Small Molecule TPO-RAs
Property | Avatrombopag | Eltrombopag | Lusutrombopag |
---|---|---|---|
Molecular Weight | 649.65 g/mol [2] | 442.47 g/mol | 582.50 g/mol |
Chemical Formula | C₂₉H₃₄Cl₂N₆O₃S₂ [2] | C₂₅H₂₂N₄O₄ | C₂₉H₃₂ClN₅O₃S₂ |
Receptor Binding Site | Transmembrane domain | Transmembrane domain | Transmembrane domain |
Food Interactions | None | Significant (polyvalent cations) | None |
Primary Metabolism | CYP2C9/CYP3A4 [2] | UGT1A1/CYP1A2 | CYP3A4 |
Avatrombopag maleate (Doptelet®) represents a second-generation TPO-RA optimized for clinical convenience and efficacy. Its FDA approvals for thrombocytopenia in chronic liver disease (CLD) patients undergoing procedures (2018) and chronic immune thrombocytopenia (ITP) (2019) highlight its dual therapeutic role. Key differentiators include:
Table 2: Clinical Efficacy of Avatrombopag in Key Indications
Indication | Study | Dose | Efficacy Outcome | Response Rate |
---|---|---|---|---|
CLD (Procedure) | ADAPT-1 [3] | 60 mg ×5 days | Patients avoiding transfusion (baseline <40×10⁹/L) | 66% vs. 23% (placebo) |
CLD (Procedure) | ADAPT-2 [3] | 40 mg ×5 days | Patients avoiding transfusion (baseline 40–50×10⁹/L) | 88% vs. 38% (placebo) |
Chronic ITP | Phase III [3] [4] | 20 mg daily | Patients achieving ≥50×10⁹/L platelets | 60–80% |
Structurally, avatrombopag maleate (C₂₉H₃₄Cl₂N₆O₃S₂·C₄H₄O₄) incorporates a maleate salt to enhance solubility and stability [8]. Its piperidine-carboxylic acid core and thiazole scaffold enable selective c-Mpl binding, activating JAK/STAT and MAPK pathways without inducing platelet hyperactivation [1] [4]. This mechanistic precision underpins its favorable benefit-risk profile in both hepatic and immune-mediated thrombocytopenia.
Compound Names Mentioned:
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: